BenchChemオンラインストアへようこそ!

3-[4-(Aminomethyl)benzyloxy] Thalidomide

Targeted Protein Degradation PROTAC Cereblon Binding Affinity

3-[4-(Aminomethyl)benzyloxy] Thalidomide is a synthetic derivative of thalidomide, belonging to the immunomodulatory imide drug (IMiD) class of cereblon (CRBN) E3 ubiquitin ligase ligands. Its structure features a glutarimide binding moiety for CRBN engagement, while the 4-(aminomethyl)benzyloxy substituent at the 3-position of the isoindolinone ring provides a primary amine handle for facile conjugation to linker-warhead constructs in proteolysis-targeting chimera (PROTAC) design.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
Cat. No. B13866528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Aminomethyl)benzyloxy] Thalidomide
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN
InChIInChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26)
InChIKeyMYUHTSBLQXMJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Aminomethyl)benzyloxy] Thalidomide for PROTAC Development: A Cereblon Ligand with Differentiated Affinity


3-[4-(Aminomethyl)benzyloxy] Thalidomide is a synthetic derivative of thalidomide, belonging to the immunomodulatory imide drug (IMiD) class of cereblon (CRBN) E3 ubiquitin ligase ligands [1]. Its structure features a glutarimide binding moiety for CRBN engagement, while the 4-(aminomethyl)benzyloxy substituent at the 3-position of the isoindolinone ring provides a primary amine handle for facile conjugation to linker-warhead constructs in proteolysis-targeting chimera (PROTAC) design [1]. Unlike the clinical IMiDs thalidomide, lenalidomide, and pomalidomide, this compound exhibits an engineered, substantially lower binding affinity for CRBN, a feature deliberately introduced to tune the degradation kinetics and minimize neo-substrate degradation in targeted protein degradation applications [2].

Why Generic CRBN Ligands Cannot Substitute for 3-[4-(Aminomethyl)benzyloxy] Thalidomide in PROTAC Design


The clinical efficacy of thalidomide, lenalidomide, and pomalidomide is driven by their potent nanomolar binding affinity for cereblon, which leads to the efficient recruitment and degradation of neo-substrates such as IKZF1/3 [1]. However, in a PROTAC context, using these high-affinity ligands as the E3 ligase recruiter can cause significant, often undesirable, 'off-target' degradation of these endogenous neo-substrates, independent of the target protein of interest [1]. Furthermore, the absence of a suitable functionalization handle on the parent drugs necessitates complex synthetic modifications to attach linkers, potentially compromising CRBN binding. 3-[4-(Aminomethyl)benzyloxy] Thalidomide is engineered to circumvent these limitations. Its substantially weaker CRBN affinity reduces the propensity for neo-substrate degradation, and its 4-(aminomethyl)benzyloxy group serves as an integrated, ready-to-conjugate linker attachment point, making it a more predictable and selective module for PROTAC assembly [2]. Generic substitution with an alternative 'potent' CRBN ligand would fundamentally alter the degradation profile and synthetic tractability of the final degrader molecule.

Quantitative Differentiation Evidence for 3-[4-(Aminomethyl)benzyloxy] Thalidomide vs. Clinical IMiDs in CRBN Binding


CRBN Binding Affinity: Over 100-Fold Weaker Binding vs. Lenalidomide and Pomalidomide

3-[4-(Aminomethyl)benzyloxy] Thalidomide exhibits dramatically reduced binding affinity for the human cereblon-thalidomide binding domain compared to the first-line clinical IMiDs lenalidomide and pomalidomide. Its Ki of 229,000 nM is approximately 14-fold weaker than lenalidomide (Ki = 16,300 nM) [REFS-1, REFS-2]. Compared to pomalidomide, the difference is even more pronounced, with the target compound's IC50 of 447,000 nM being over 370-fold weaker than pomalidomide's IC50 of 1,200 nM [REFS-1, REFS-3]. This substantial reduction in binding affinity is a key differentiating feature for PROTAC design, where a weaker CRBN recruiter can mitigate the risk of degrading endogenous neo-substrates.

Targeted Protein Degradation PROTAC Cereblon Binding Affinity

Functional Group for Conjugation: A Pre-installed Primary Amine Handle Absent in Clinical IMiDs

A critical differentiator for 3-[4-(Aminomethyl)benzyloxy] Thalidomide is its structure, which incorporates a 4-(aminomethyl)benzyloxy group at the 3-position of the phthalimide ring, providing a primary amine. This functional group is a synthetically accessible handle for amide bond formation with various PROTAC linkers, eliminating the need for multi-step functionalization required when using thalidomide, lenalidomide, or pomalidomide [1]. The parent drugs lack such a handle; lenalidomide has an aniline nitrogen at a different position with distinct reactivity, while pomalidomide and thalidomide require hydroxylation or other derivatization steps to introduce a conjugatable moiety, which can unpredictably alter CRBN binding [2].

PROTAC Chemistry Linker Conjugation Synthetic Accessibility

Potential for Reduced Neosubstrate Degradation Liability vs. Lenalidomide and Pomalidomide

A well-characterized liability of high-affinity CRBN ligands like lenalidomide and pomalidomide is the degradation of neosubstrates such as IKZF1, IKZF3, and SALL4, which can lead to teratogenicity and immunomodulatory side effects [1]. The substantially weaker CRBN affinity of 3-[4-(Aminomethyl)benzyloxy] Thalidomide (Ki = 229,000 nM vs. lenalidomide's Ki = 16,300 nM) suggests a reduced propensity for inducing degradation of these endogenous neosubstrates when used as the CRBN-recruiting element in a PROTAC molecule, as lower target engagement directly correlates with diminished ubiquitination and degradation of neosubstrates [2]. While direct comparative degradation data are not available for this specific compound, structure-activity relationship studies across the IMiD class consistently demonstrate that attenuated CRBN binding correlates with reduced degradation of IKZF1/3 [3].

PROTAC Selectivity Neosubstrate Degradation Drug Safety

Procurement-Driven Application Scenarios for 3-[4-(Aminomethyl)benzyloxy] Thalidomide in Targeted Protein Degradation


Synthesis of PROTAC Libraries with a Low Neosubstrate-Degradation CRBN Recruiter

Given its weak CRBN affinity and pre-installed primary amine handle, 3-[4-(Aminomethyl)benzyloxy] Thalidomide is optimally suited as the E3 ligase recruiting element in the synthesis of large, diverse PROTAC libraries. The amine allows for rapid, one-step conjugation to a variety of PEG or alkyl linkers, which can then be attached to target-protein ligands [1]. Its low affinity for CRBN minimizes the risk of confounding biological readouts from the degradation of endogenous neosubstrates like IKZF1/3, enabling cleaner analysis of the target protein degradation window [2].

Developing Selective PROTACs for Targets Where High CRBN Affinity Causes Toxicity

In projects where the target protein is co-expressed with known CRBN neosubstrates, using a potent CRBN ligand like lenalidomide can lead to unacceptable off-target degradation. The 14-fold weaker binding of 3-[4-(Aminomethyl)benzyloxy] Thalidomide provides a rationally de-tuned CRBN recruiter that can be titrated to achieve selective degradation of the target protein while sparing neosubstrates [1]. This is particularly relevant for hematological cancer targets where IKZF1/3 degradation contributes to both efficacy and toxicity [2].

Investigating CRBN Binding Occupancy-Response Relationships

This compound's well-characterized, weak binding affinity makes it a valuable tool compound for pharmacological studies requiring a gradation of CRBN occupancy. Researchers can use it alongside lenalidomide (moderate affinity) and pomalidomide (high affinity) to establish quantitative relationships between CRBN target engagement and downstream biological effects, such as neo-substrate degradation kinetics and cellular apoptosis [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-[4-(Aminomethyl)benzyloxy] Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.